molecular formula C14H20N2O3S B5876663 N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide

Cat. No. B5876663
M. Wt: 296.39 g/mol
InChI Key: AQPITEKQLBFBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide, also known as CPSB, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPSB is a beta-alanine derivative that contains a phenylsulfonyl group and a cyclopentyl ring, which makes it a unique and promising compound for research.

Mechanism of Action

The mechanism of action of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is not fully understood, but it is thought to involve the modulation of specific receptors or enzymes. In the case of DPP-IV inhibition, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to the active site of the enzyme and prevent the cleavage of incretin hormones, which leads to an increase in insulin secretion and a decrease in blood glucose levels. In the case of GABA-A receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to specific sites on the receptor and increase its activity, leading to anxiolytic and anticonvulsant effects. In the case of NMDA receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is thought to bind to specific sites on the receptor and enhance its activity, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide depend on the specific receptor or enzyme that it modulates. In the case of DPP-IV inhibition, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to increase insulin secretion and decrease blood glucose levels in animal models of diabetes. In the case of GABA-A receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to have anxiolytic and anticonvulsant effects in animal models of anxiety and epilepsy. In the case of NMDA receptor modulation, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to improve cognitive function and synaptic plasticity in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is its unique chemical structure, which makes it a promising compound for research in various fields. N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to have high potency and selectivity for specific receptors and enzymes, which makes it a valuable tool for investigating their functions and developing new drugs. However, one of the limitations of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide can be time-consuming and expensive, which can limit its availability for research.

Future Directions

There are several future directions for the research on N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide. One direction is to investigate its potential applications in other fields, such as cancer research and immunology. Another direction is to optimize the synthesis method of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide and its effects on specific receptors and enzymes. Finally, the development of new derivatives of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide with improved properties and selectivity could lead to the discovery of new drugs for various diseases.

Synthesis Methods

The synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide involves several steps, including the protection of the carboxylic acid group of beta-alanine, the coupling of the protected beta-alanine with cyclopentylamine, and the deprotection of the carboxylic acid group. The final step involves the addition of the phenylsulfonyl group to the amino group of the beta-alanine derivative. The synthesis of N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been reported in several scientific publications, and the method has been optimized for high yields and purity.

Scientific Research Applications

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been used in several scientific studies to investigate its potential applications in various fields. In medicinal chemistry, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. In pharmacology, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential ligand for the GABA-A receptor, which is a target for the treatment of anxiety and epilepsy. In neuroscience, N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide has been tested as a potential modulator of the NMDA receptor, which is involved in synaptic plasticity and is a target for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(benzenesulfonamido)-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14(16-12-6-4-5-7-12)10-11-15-20(18,19)13-8-2-1-3-9-13/h1-3,8-9,12,15H,4-7,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPITEKQLBFBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-cyclopentyl-N~3~-(phenylsulfonyl)-beta-alaninamide

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